molecular formula C13H14Cl2O3 B8273046 Ethyl 2-(3',4'-dichlorobenzoyl)isobutyrate

Ethyl 2-(3',4'-dichlorobenzoyl)isobutyrate

Cat. No. B8273046
M. Wt: 289.15 g/mol
InChI Key: BJZJFPLIPRZSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3',4'-dichlorobenzoyl)isobutyrate is a useful research compound. Its molecular formula is C13H14Cl2O3 and its molecular weight is 289.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(3',4'-dichlorobenzoyl)isobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3',4'-dichlorobenzoyl)isobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-(3',4'-dichlorobenzoyl)isobutyrate

Molecular Formula

C13H14Cl2O3

Molecular Weight

289.15 g/mol

IUPAC Name

ethyl 3-(3,4-dichlorophenyl)-2,2-dimethyl-3-oxopropanoate

InChI

InChI=1S/C13H14Cl2O3/c1-4-18-12(17)13(2,3)11(16)8-5-6-9(14)10(15)7-8/h5-7H,4H2,1-3H3

InChI Key

BJZJFPLIPRZSBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture comprising 10.0 g of 3,4-dichlorobenzoyl chloride, 9.31 g of ethyl 2-bromoisobutyrate and 90 ml of anhydrous diethyl ether, was dropwise added to 3.12 g of zinc in a nitrogen atmosphere, followed by a reaction for 15 hours under reflux. The reaction mixture was filtered through celite, and the filtrate was washed with 20% sulfuric acid and then with water. The organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography (developing solvent: ethyl acetate/n-hexane=1/19) to obtain 8.7 g of oily ethyl 2-(3′,4′-dichlorobenzoyl)isobutyrate. The NMR spectrum data of this product is as follows.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.31 g
Type
reactant
Reaction Step Two
Name
Quantity
3.12 g
Type
catalyst
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four

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